Rebastinib

Content Navigation

- 1. General Information

- 2. Rebastinib (CAS 1020172-07-9): A Procurement Guide for a Switch-Control Bcr-Abl and TIE2 Kinase Inhibitor

- 3. Rebastinib vs. Alternatives: Why Direct Substitution is Not Viable for Resistant Models

- 4. Quantitative Evidence for Procuring Rebastinib: Potency, Resistance Profile, and Handling

Research models with T315I gatekeeper mutation resist standard TKIs, leading to experimental failure. Rebastinib (DCC-2036) directly overcomes this via a switch-control mechanism that locks ABL1 in an inactive conformation. • IC50 4 nM against T315I-mutant Abl, validating resistant CML models. • Dual Bcr-Abl and TIE2 inhibition enables unique angiogenesis and tumor microenvironment research. • High DMSO solubility supports reproducible dose-response assays. Procure from SMolecule for reliable supply.

CAS Number

Product Name

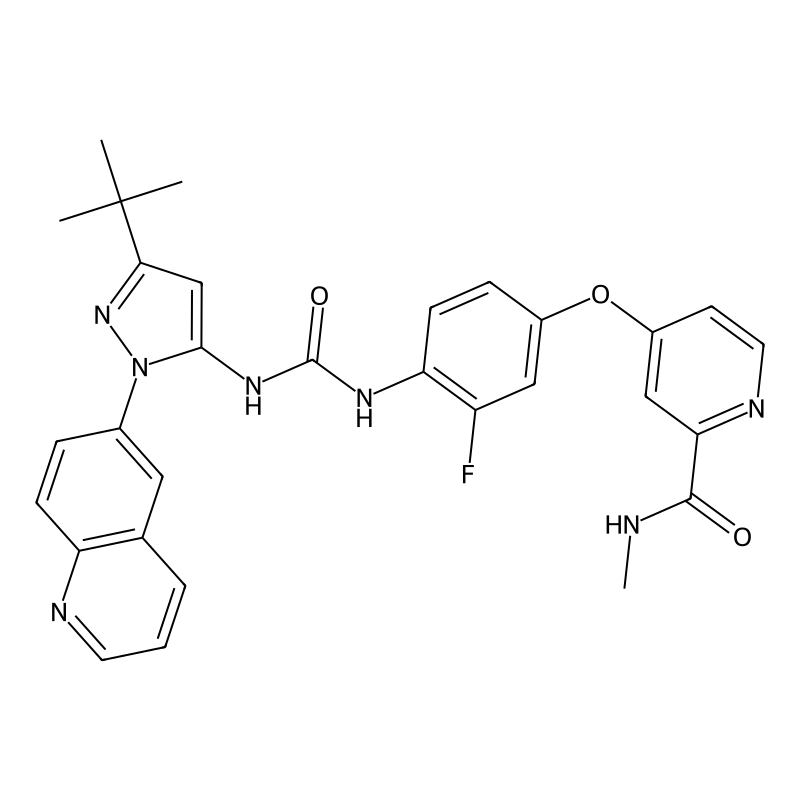

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Rebastinib (DCC-2036) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor notable for its unique 'switch-control' mechanism. Unlike traditional ATP-competitive inhibitors, Rebastinib locks the ABL1 kinase domain in an inactive conformation, a mechanism that confers potent activity against wild-type Bcr-Abl and, critically, the gatekeeper T315I mutation that causes resistance to many first and second-generation inhibitors. Beyond Bcr-Abl, it also potently inhibits the TIE2 receptor tyrosine kinase, providing a secondary mechanism relevant to angiogenesis and the tumor microenvironment. This dual activity profile makes its procurement a key consideration for research into both resistant leukemias and solid tumor biology.

Research Fit

References

- [1] Cortes, J. E., et al. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia. Haematologica, 102(3), 504-512 (2017).

- [2] Rebastinib Tosylate. Liv Hospital (2026).

- [3] Rebastinib, a selective TIE2 kinase inhibitor, decreases TIE2-expressing macrophages, reduces metastasis, and increases survival in murine cancer models. Deciphera Pharmaceuticals (2014).

- [4] DCC-2036 (Rebastinib). CML - Chronic Myeloid Leukemia.

Selecting a tyrosine kinase inhibitor for research is highly dependent on the specific Bcr-Abl mutational status of the experimental model. Standard inhibitors like imatinib, dasatinib, and nilotinib are ineffective against the T315I 'gatekeeper' mutation. Procuring one of these as a substitute for Rebastinib in a T315I-positive cellular or animal model would lead to experimental failure due to inherent resistance. Even compared to Ponatinib, another T315I inhibitor, Rebastinib's distinct switch-control binding mode and differing kinase selectivity profile (e.g., high TIE2 potency) mean they are not functionally interchangeable, as they may produce different off-target effects and impact distinct biological pathways beyond Bcr-Abl. Therefore, the choice of inhibitor must be precisely matched to the target kinase's genotype and the specific signaling pathways under investigation.

Substitution Risk

References

- [1] Cortes, J. E., et al. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia. Haematologica, 102(3), 504-512 (2017).

- [3] Jain, N., et al. Resistant mutations in CML and Ph+ALL – role of ponatinib. Blood Cancer Journal, 5, e302 (2015).

- [4] Rebastinib, a selective TIE2 kinase inhibitor, decreases TIE2-expressing macrophages, reduces metastasis, and increases survival in murine cancer models. Deciphera Pharmaceuticals (2014).

Potent Nanomolar Inhibition of Drug-Resistant Bcr-Abl T315I Mutant

Rebastinib demonstrates potent, single-digit nanomolar inhibitory activity against the clinically critical Bcr-Abl T315I gatekeeper mutation, which is resistant to first and second-generation TKIs like imatinib and dasatinib. In enzymatic assays, Rebastinib inhibited the phosphorylated ABL1 T315I mutant with an IC50 of 4 nM. This potency is comparable to Ponatinib, another T315I inhibitor, establishing Rebastinib as a primary tool for investigating this resistance mechanism.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | 4 nM (against phosphorylated Abl1-T315I) |

| Comparator Or Baseline | First/Second-generation TKIs (imatinib, dasatinib, nilotinib) are ineffective against the T315I mutation. |

| Quantified Difference | Qualitatively effective vs. ineffective |

| Conditions | Enzymatic kinase assay for phosphorylated ABL1 T315I. |

This directly justifies the procurement of Rebastinib for any in vitro or in vivo model system that expresses the Bcr-Abl T315I mutation.

Demonstrated In Vivo Efficacy in T315I-Driven Leukemia Models

The in vitro potency of Rebastinib translates to significant efficacy in preclinical animal models of T315I-positive leukemia. In mice bearing Ba/F3-BCR-ABL1 T315I leukemia cells, a once-daily oral dose of 100 mg/kg Rebastinib significantly prolonged survival. In the same model, the first-generation inhibitor imatinib (STI571) administered at 100 mg/kg twice daily was shown to be ineffective, highlighting the critical performance difference in a live, resistant-disease context.

| Evidence Dimension | In Vivo Survival |

| Target Compound Data | Significantly prolonged survival at 100 mg/kg once daily. |

| Comparator Or Baseline | Imatinib (STI571) at 100 mg/kg twice daily was ineffective. |

| Quantified Difference | Effective therapeutic outcome versus no therapeutic effect. |

| Conditions | Mouse model with syngeneic Balb/c recipients injected with Ba/F3 cells expressing BCR-ABL1 T315I. |

This provides direct evidence that the compound is orally bioavailable and performs as expected in a demanding in vivo application, justifying procurement for preclinical efficacy studies.

High Solubility in DMSO for Simplified Stock Solution Preparation

For laboratory use, ease of handling and preparation of stock solutions is a critical procurement consideration. Rebastinib demonstrates high solubility in dimethyl sulfoxide (DMSO), a common laboratory solvent. Technical datasheets report solubility levels of ≥27.7 mg/mL in DMSO. This high solubility facilitates the straightforward preparation of concentrated stock solutions, simplifying dilution calculations and minimizing the solvent volume required for in vitro assays, which can be critical for avoiding solvent-induced artifacts in sensitive cell-based experiments.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | ≥27.7 mg/mL |

| Comparator Or Baseline | General requirement for high solubility to prepare concentrated stock solutions. |

| Quantified Difference | N/A |

| Conditions | Solvent: Dimethyl sulfoxide (DMSO). |

This practical handling characteristic simplifies experimental workflows, reduces preparation time, and lowers the risk of precipitation or solvent artifacts in assays, making it a reliable choice for routine laboratory use.

Preclinical Efficacy Testing in TKI-Resistant CML Xenograft Models

Based on its proven ability to inhibit the T315I mutation and significantly extend survival in animal models where other TKIs fail, Rebastinib is the right choice for in vivo studies designed to test therapeutic strategies against resistant forms of Chronic Myeloid Leukemia.

In Vitro Screening and Mechanistic Studies of Bcr-Abl T315I Mutants

With a potent IC50 of 4 nM against the T315I mutant kinase, Rebastinib is an essential tool for cell-based assays, kinase profiling, and mechanistic studies aimed at understanding and overcoming TKI resistance. Its high solubility in DMSO simplifies its use in these high-throughput and dose-response formats.

Investigating the Role of TIE2 Inhibition in the Tumor Microenvironment

Beyond its use in leukemia, Rebastinib's high potency against the TIE2 kinase makes it a valuable pharmacological tool for studying angiogenesis, vascular normalization, and the role of TIE2-expressing macrophages in solid tumors like breast cancer.

Application Fit Matrix

References

- [2] Chan, W. W., et al. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell, 19(4), 556-568 (2011).

- [4] Rebastinib, a selective TIE2 kinase inhibitor, decreases TIE2-expressing macrophages, reduces metastasis, and increases survival in murine cancer models. Deciphera Pharmaceuticals (2014).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

TIE family

TEK (TIE2, CD202) [HSA:7010] [KO:K05121]

Other CAS

Wikipedia

Use Classification

2: Eide CA, Adrian LT, Tyner JW, Mac Partlin M, Anderson DJ, Wise SC, Smith BD, Petillo PA, Flynn DL, Deininger MW, O'Hare T, Druker BJ. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile. Cancer Res. 2011 May 1;71(9):3189-95. Epub 2011 Apr 19. PubMed PMID: 21505103; PubMed Central PMCID: PMC3206627.

3: Chan WW, Wise SC, Kaufman MD, Ahn YM, Ensinger CL, Haack T, Hood MM, Jones J, Lord JW, Lu WP, Miller D, Patt WC, Smith BD, Petillo PA, Rutkoski TJ, Telikepalli H, Vogeti L, Yao T, Chun L, Clark R, Evangelista P, Gavrilescu LC, Lazarides K, Zaleskas VM, Stewart LJ, Van Etten RA, Flynn DL. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell. 2011 Apr 12;19(4):556-68. PubMed PMID: 21481795; PubMed Central PMCID: PMC3077923.

4: O'Hare T, Deininger MW, Eide CA, Clackson T, Druker BJ. Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clin Cancer Res. 2011 Jan 15;17(2):212-21. Epub 2010 Nov 22. PubMed PMID: 21098337.

Explore Compound Types